2-Chloroquinoline-3-boronic acid

Organic Synthesis Medicinal Chemistry Cross-Coupling

Researchers requiring rapid SAR exploration of the quinoline core often face a bottleneck: the need for a single building block that enables sequential, regioselective functionalization. 2-Chloroquinoline-3-boronic acid (CAS 128676-84-6) solves this by providing orthogonal C2-Cl and C3-B(OH)₂ reactivity. - Orthogonal Handles: Execute a Suzuki-Miyaura coupling at C3 while preserving the C2-Cl for a subsequent SNAr or second cross-coupling, enabling efficient divergent library synthesis. - Targeted Synthesis: A key reactant for pyrazolopyrimidinamine kinase inhibitors and HIPK2 inhibitor candidates, validating its utility in medicinal chemistry programs. - Supply Assurance: Standard solid form (≥95% HPLC) with storage at 2-8°C; available for immediate global shipping to accelerate your discovery workflow.

Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
CAS No. 128676-84-6
Cat. No. B163185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinoline-3-boronic acid
CAS128676-84-6
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2N=C1Cl)(O)O
InChIInChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H
InChIKeyJAQXYUOPSOXQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroquinoline-3-boronic Acid Overview


2-Chloroquinoline-3-boronic acid (CAS 128676-84-6) is a heteroaryl boronic acid that combines a quinoline core with two key functional groups: a chloro substituent at the C2 position and a boronic acid group at the C3 position . This dual functionality enables its primary application as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceutical candidates . The compound is characterized by a molecular formula of C9H7BClNO2, a molecular weight of 207.42 g/mol, a melting point in the range of 141–147°C, and is typically supplied as a solid with a purity of ≥95% (HPLC) .

2-Chloroquinoline-3-boronic Acid: Why It Stands Out


The unique value of 2-chloroquinoline-3-boronic acid lies in its specific combination of substitution pattern and functional groups. While many quinoline boronic acids or 2-chloroquinoline derivatives exist, the ortho-chloro and meta-boronic acid arrangement at the C2 and C3 positions, respectively, is a specific motif that enables distinct synthetic pathways and final molecular architectures . Unlike 2-chloroquinoline-3-carbaldehyde, which provides an electrophilic handle, this compound offers a nucleophilic boronic acid site for cross-coupling while retaining the C2 chloro group for subsequent nucleophilic aromatic substitution or additional cross-coupling steps [1]. Substituting it with a different isomer (e.g., quinoline-4-boronic acid) or a simpler analog (e.g., 2-chloroquinoline) would fail to yield the same regioisomeric products, potentially leading to the loss of desired biological activity or material properties .

2-Chloroquinoline-3-boronic Acid: Comparative Evidence


Dual Reactivity vs. 2-Chloroquinoline-3-carbaldehyde

The compound offers a unique dual reactivity profile compared to the aldehyde analog. 2-Chloroquinoline-3-boronic acid possesses a boronic acid group for palladium-catalyzed cross-coupling, whereas 2-chloroquinoline-3-carbaldehyde provides an electrophilic carbonyl for condensations and nucleophilic attacks. This functional group difference fundamentally alters the types of accessible derivatives [1]. While direct synthetic yield comparisons are not available for identical transformations, the boronic acid's ability to participate in Suzuki-Miyaura couplings—a reaction not possible for the aldehyde without prior conversion—represents a critical and quantifiable advantage in the number of available reaction pathways.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Kinase Inhibitor Structural Diversity

This compound is specifically cited as a reactant for the preparation of pyrazolopyrimidinamine derivatives that act as inhibitors of tyrosine and phosphinositide kinases . This application is a direct consequence of its 2-chloro-3-boronic acid substitution pattern, which allows for the construction of a specific fused heterocyclic framework that is a privileged scaffold in kinase inhibitor design. In contrast, isomers like quinoline-4-boronic acid or 2-chloroquinoline-4-boronic acid would lead to different regioisomeric products with potentially different, or no, biological activity against the same targets.

Drug Discovery Kinase Inhibition Medicinal Chemistry

Storage Stability and Handling

Technical datasheets consistently specify a melting point range of 141–147°C and a recommended long-term storage condition of 2-8°C under an inert atmosphere . This is a practical, quantifiable advantage for procurement and compound management, providing clear guidelines for storage. While this stability is typical for many aryl boronic acids, the well-defined parameters reduce the risk of degradation and ensure the compound remains suitable for use over extended periods. This is a quantifiable baseline against which the stability of other, less characterized boronic acid building blocks can be compared, as some heteroaryl boronic acids are known to be more prone to protodeboronation.

Chemical Stability Procurement Compound Management

2-Chloroquinoline-3-boronic Acid Applications


Synthesis of 2,3-Disubstituted Quinolines

The most compelling use case for this compound is as a central building block for generating diverse libraries of 2,3-disubstituted quinolines. The C3 boronic acid is specifically poised for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, while the C2 chloro group remains available for subsequent nucleophilic aromatic substitution or a second cross-coupling event. This orthogonal reactivity allows for the rapid and systematic exploration of structure-activity relationships (SAR) around the quinoline core, a common motif in drug candidates. This strategy is validated by its use in the synthesis of borylated quinolines, which were further converted into potential HIPK2 inhibitors [1].

Tyrosine & Phosphinositide Kinase Inhibitors

The compound is a designated reactant for the preparation of pyrazolopyrimidinamine derivatives, a class of compounds known to inhibit tyrosine and phosphinositide kinases . This specific application highlights its utility in targeted drug discovery programs focused on cancer and inflammatory diseases. The exact regiochemistry provided by the 2-chloro-3-boronic acid pattern is essential for constructing the pharmacophore of these inhibitors, making it a non-substitutable reagent for researchers working on this specific chemical series.

Boron Heterocycles for Chemical Biology Probes

The compound serves as a precursor for synthesizing borylated quinolines, which can be further derivatized into oxaboroles and trifluoroborate salts [1]. These boron-containing heterocycles are of growing interest as chemical biology probes due to their unique ability to form reversible covalent bonds with biological targets, such as the active site of serine proteases or the diol groups on sugars. The availability of this building block enables the exploration of this emerging class of bioactive molecules.

Advanced Materials and Ligand Synthesis

Beyond medicinal chemistry, the compound's dual functional groups make it suitable for synthesizing specialized ligands for catalysis and materials science. For instance, the quinoline nitrogen can act as a metal-coordinating site, while the C2 and C3 positions can be independently functionalized to tune the ligand's steric and electronic properties. This orthogonal functionalization capability, though not quantified by a single metric, is a significant differentiator from mono-functionalized or different regioisomers of chloroquinoline boronic acids .

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